

Definitive Technical Guide: 3-(3-Chlorobenzenesulfonyl)propanoic Acid

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Compound of Interest

Compound Name:	3-(3-Chlorobenzenesulfonyl)propanoic acid
CAS No.:	1018299-90-5
Cat. No.:	B3033355

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Introduction & Chemical Identity

3-(3-Chlorobenzenesulfonyl)propanoic acid is a bifunctional organic scaffold featuring a carboxylic acid tail and a meta-chlorophenyl sulfone headgroup. It serves as a robust linker and pharmacophore in the design of matrix metalloproteinase (MMP) inhibitors, integrin antagonists, and other sulfonamide-based therapeutics.

The compound belongs to the class of

-arylsulfonyl alkanolic acids. Its value lies in the sulfonyl group (

), which acts as a stable, non-basic hydrogen bond acceptor, and the carboxylic acid, which facilitates facile coupling to amines or alcohols to generate diverse libraries.

Core Structure & Isomerism

The term "meta-chlorobenzenesulfonyl propanoic acid" typically refers to the 3-isomer (derived from

-alanine), formed via Michael addition. However, researchers must distinguish it from the 2-isomer (derived from

-substitution).

Feature	3-Isomer (Standard)	2-Isomer (Less Common)
Systematic Name	3-[(3-chlorophenyl)sulfonyl]propanoic acid	2-[(3-chlorophenyl)sulfonyl]propanoic acid
Linkage	Sulfonyl attached to -carbon (C3)	Sulfonyl attached to -carbon (C2)
Precursor	Acrylic acid (Michael Acceptor)	-Halo propanoic acid
Role	Flexible linker (3-carbon chain)	Rigid/Branched linker

Nomenclature & Synonyms

Accurate database searching requires a comprehensive list of synonyms. The following table consolidates common and systematic names used in PubChem, SciFinder, and patent literature.

Synonym Database

Category	Synonym / Identifier
IUPAC Name	3-(3-chlorobenzenesulfonyl)propanoic acid
Common Name	3-(m-chlorophenylsulfonyl)propionic acid
Alternative	-(3-chlorobenzenesulfonyl)propionic acid
Inverted	Propanoic acid, 3-[(3-chlorophenyl)sulfonyl]-
Related CAS	10154-71-9 (Parent: Unsubstituted Phenylsulfonyl analog)
Structural Code	3-Cl-Ph-SO ₂ -CH ₂ CH ₂ -COOH

“

Note on CAS: While the parent compound (3-(phenylsulfonyl)propionic acid) has the CAS 10154-71-9, the specific meta-chloro derivative is often cataloged under custom synthesis codes in vendor databases. Researchers should search by substructure or the parent CAS to find analogs.

Synthesis & Reactivity

The industrial standard for synthesizing 3-(arylsulfonyl)propanoic acids is a two-step sequence: Thiol-Michael Addition followed by Oxidation. This route is preferred over alkylation of sulfonates due to higher yields and milder conditions.

Step 1: Michael Addition (Sulfide Formation)

The reaction of 3-chlorobenzenethiol with acrylic acid (or methyl acrylate) proceeds via a nucleophilic attack of the thiolate on the

-carbon of the

-unsaturated carbonyl.

- Reagents: 3-Chlorobenzenethiol, Acrylic Acid.
- Catalyst: Triethylamine () or catalytic NaOMe.
- Solvent: Methanol or THF.
- Conditions: Reflux or RT for 2-4 hours.
- Mechanism: 1,4-Conjugate Addition.

Step 2: Chemoselective Oxidation (Sulfone Formation)

The resulting sulfide is oxidized to the sulfone. Over-oxidation is rarely an issue, but controlling the exotherm is critical.

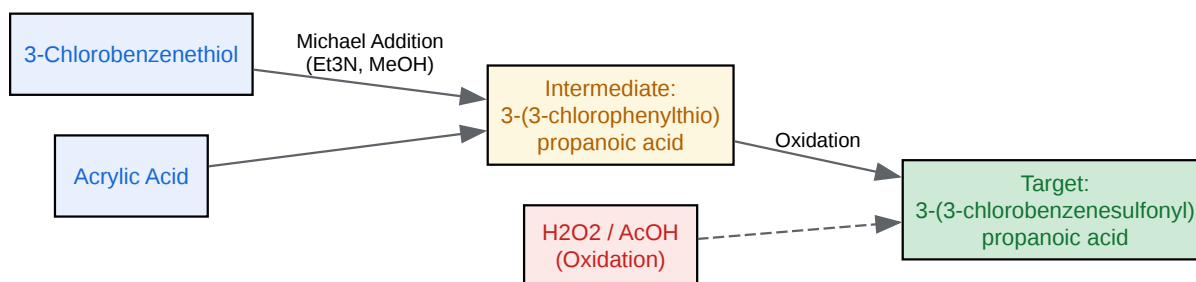
- Oxidant: Hydrogen Peroxide () in Acetic Acid (AcOH) or Oxone® in aqueous methanol.
- Temperature: (to prevent decarboxylation or side reactions).
- Yield: Typically over two steps.

Experimental Protocol (General Procedure)

- Addition: Dissolve 3-chlorobenzenethiol (10 mmol) in MeOH (20 mL). Add (1 mmol). Dropwise add Acrylic Acid (11 mmol) at . Stir at RT for 3h. Concentrate to obtain crude sulfide.
- Oxidation: Dissolve crude sulfide in Glacial Acetic Acid (15 mL). Add (25 mmol) dropwise at . Stir overnight at RT.
- Workup: Pour into ice water. The sulfone typically precipitates as a white solid. Filter, wash with water, and dry. Recrystallize from EtOH/Water if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to the final sulfone scaffold.



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Figure 1: Two-step synthesis of **3-(3-chlorobenzenesulfonyl)propanoic acid** via Thiol-Michael addition and Oxidation.

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce a "kinked" aromatic group via the flexible ethyl-sulfonyl linker.

Matrix Metalloproteinase (MMP) Inhibitors

The sulfonyl propanoic acid motif mimics the transition state of peptide hydrolysis. The carboxylic acid coordinates the catalytic Zinc ion in the MMP active site, while the chlorophenyl group fits into the hydrophobic pocket.

- Mechanism: Zinc Chelation (binding).
- Selectivity: The meta-chloro substituent often improves selectivity for MMP-2 or MMP-9 over MMP-1 by optimizing hydrophobic interactions.

Integrin Antagonists

In integrin antagonists, the carboxylic acid mimics the aspartate of the RGD (Arg-Gly-Asp) sequence. The sulfone linker provides the necessary spacing and orientation for the aromatic

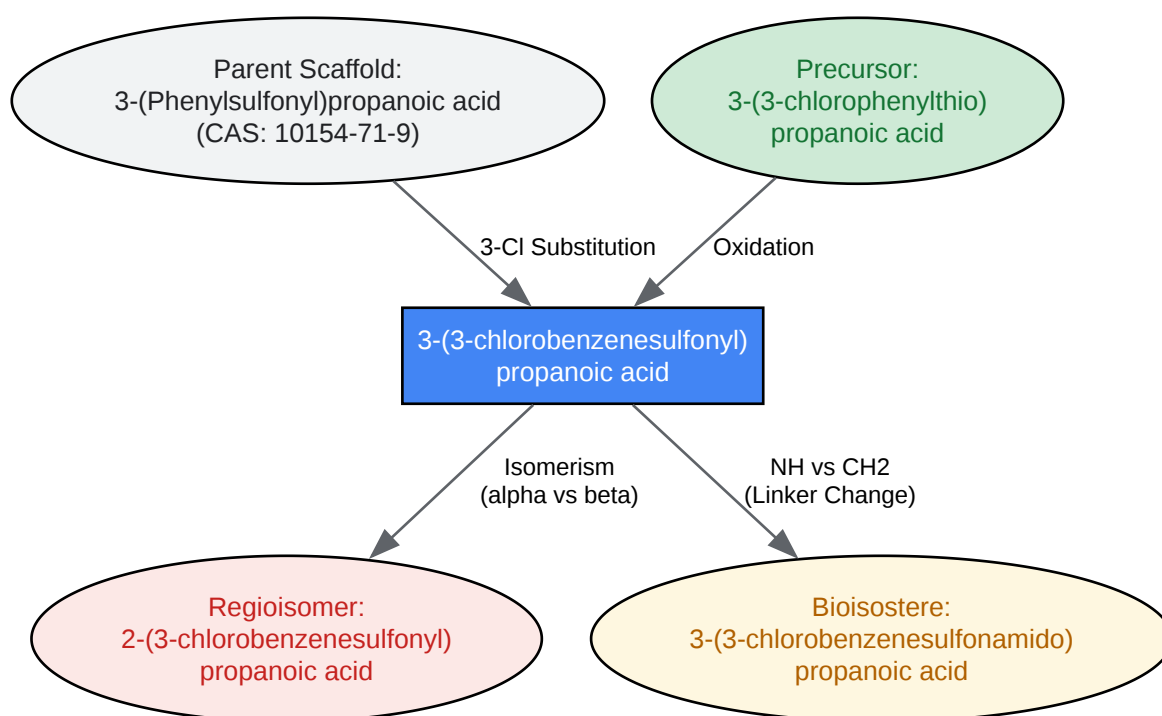
group to engage secondary binding pockets.

Linker Chemistry (PROTACs & Fragments)

- **Stability:** The sulfone group is metabolically stable (unlike sulfides which can oxidize, or esters which hydrolyze).
- **Solubility:** The polar sulfone and carboxylic acid groups improve aqueous solubility compared to purely alkyl linkers.

Visualization: Structural Relationships

Understanding how this compound relates to other database entries is crucial for patent landscaping.



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Figure 2: Structural relationship map linking the target compound to its parent scaffold, isomers, and metabolic precursors.

References

- Sigma-Aldrich.3-(Phenylsulfonyl)propionic acid Product Sheet (CAS 10154-71-9).[Link](#)
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- Google Patents.Method for preparing beta-(arylsulfonyl) carboxylic acids (US4665179A).[Link](#)
- MDPI Molecules.Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives.[Link](#)
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